molecular formula C26H50O10 B14409619 acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate CAS No. 84055-93-6

acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate

Katalognummer: B14409619
CAS-Nummer: 84055-93-6
Molekulargewicht: 522.7 g/mol
InChI-Schlüssel: SNEQQMKGVSAHTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate is a complex organic compound that combines the properties of acetic acid with those of a hydroxyundecanoyl and hydroxyundecaneperoxoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate typically involves multiple steps. One common method is the esterification of 11-hydroxyundecanoic acid with acetic acid, followed by the peroxidation of the resulting ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate can undergo various chemical reactions, including:

    Oxidation: The peroxoate group can be oxidized to form different products.

    Reduction: The compound can be reduced to yield simpler alcohols or acids.

    Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like sulfuric acid. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on its concentration and the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    11-hydroxyundecanoic acid: A fatty acid with applications in polymer synthesis.

Uniqueness

What sets acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with diverse applications across multiple fields.

Eigenschaften

CAS-Nummer

84055-93-6

Molekularformel

C26H50O10

Molekulargewicht

522.7 g/mol

IUPAC-Name

acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate

InChI

InChI=1S/C22H42O6.2C2H4O2/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24;2*1-2(3)4/h23-24H,1-20H2;2*1H3,(H,3,4)

InChI-Schlüssel

SNEQQMKGVSAHTD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C(CCCCCO)CCCCC(=O)OOC(=O)CCCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.